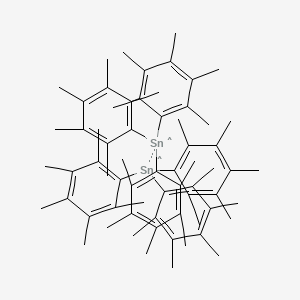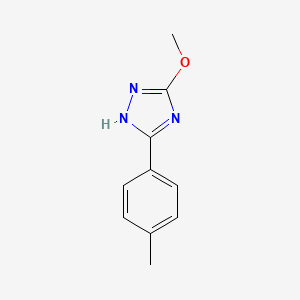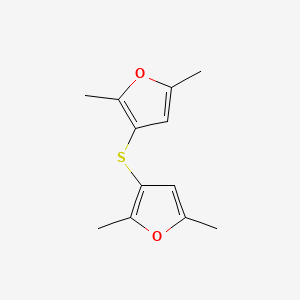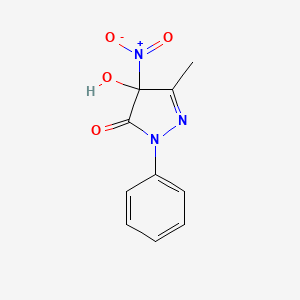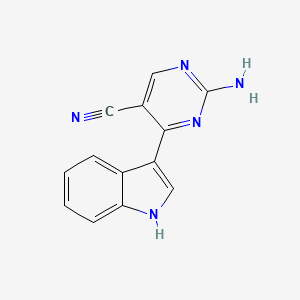
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features both an indole and a pyrimidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The pyrimidine ring is also a crucial component in many biologically active molecules, including nucleotides and various drugs. This compound combines these two important structures, making it a subject of interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-Amino-4-(1H-indol-3-yl)pyrimidine: A closely related compound lacking the carbonitrile group.
4-(1H-Indol-3-yl)pyrimidine-5-carbonitrile: Similar structure but without the amino group.
Uniqueness
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group, which can significantly influence its chemical reactivity and biological activity. The combination of indole and pyrimidine rings in a single molecule also provides a unique scaffold for drug design and development.
属性
CAS 编号 |
928203-38-7 |
|---|---|
分子式 |
C13H9N5 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H9N5/c14-5-8-6-17-13(15)18-12(8)10-7-16-11-4-2-1-3-9(10)11/h1-4,6-7,16H,(H2,15,17,18) |
InChI 键 |
JTESHWHFRHLIFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


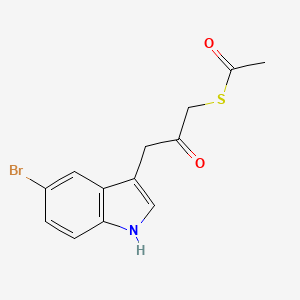
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)


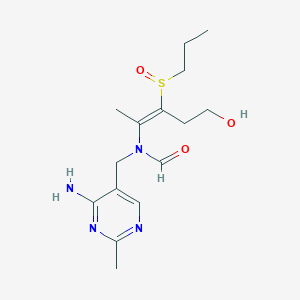
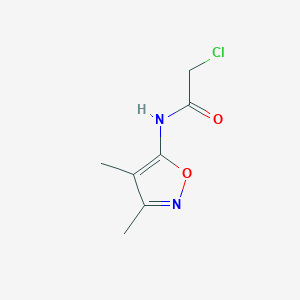
![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

